molecular formula C19H20O7 B3484249 4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde)

4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde)

Cat. No. B3484249
M. Wt: 360.4 g/mol
InChI Key: ZHEJIOUQESBHDG-UHFFFAOYSA-N
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Patent
US04749774

Procedure details

Vanillin (91.2 g, 0.60 mol) is dissolved in water (500 mL) containing sodium hydroxide (24.0 g). To this solution is added 1,3-dichloro-2-propanol (38.7 g, 0.30 mol) and the reaction mixture is stirred and heated at reflux for 8 hours. Upon cooling to room temperature the product crystallizes and is collected by filtration, washed with water and dried. The crude product is recrystallized from 2 L ethanol, filtered, washed with ethanol and air dried. The purified product, 4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis[3-methoxybenzaldehyde], is obtained as a white solid in a yield of 74.3 g; 68.7% of theory. Mass spectroscopy analysis supports the structure: ##STR23## A mixture of 4,4'-[(2-hydroxy-1,3-propanediyl)bis[3-methoxy-benzaldehyde] (3.60 g, 0.01 m), ethyl cyanoacetate (2.26 g, 0.02 m), ethanol (100 mL), piperidine (10 drops), and acetic acid (5 drops) is heated at reflux for 4 hours and then allowed to cool. The essentially white product is collected by filtration, washed with ethanol, and dried in air (yield--3.5 g). Mass spectrum analysis supports the following structure: ##STR24## The product, diethyl 3,3'-[(2-hydroxy-1,3-propanediyl)bis(oxy)bis(3-methoxy-4,1-phenylene)]bis[2-cyano-2-propenoate], has an absorption maximum (λmax) at 360 nm in methylene chloride.
Quantity
91.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[OH-:12].[Na+].Cl[CH2:15][CH:16]([OH:19])[CH2:17]Cl>O>[OH:19][CH:16]([CH2:17][O:12][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH3:7])[CH2:15][O:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
91.2 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
38.7 g
Type
reactant
Smiles
ClCC(CCl)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
crystallizes
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from 2 L ethanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC(COC1=C(C=C(C=O)C=C1)OC)COC1=C(C=C(C=O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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